

4'-Chloro-2,3'-dimethylpropiophenone CAS number and molecular weight

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Compound of Interest

Compound Name: 4'-Chloro-2,3'-
dimethylpropiophenone

Cat. No.: B7973231

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Technical Guide: 4'-Chloro-2,3'- dimethylpropiophenone

Chemical Identity, Synthesis, and Structural Analysis Part 1: Chemical Identity & Physicochemical Properties[1]

This compound is a specific structural isomer belonging to the class of substituted propiophenones. It serves as a critical intermediate in organic synthesis, particularly in the development of phenethylamine derivatives and structure-activity relationship (SAR) studies for central nervous system (CNS) active agents.

Core Identifiers

Parameter	Specification
Common Name	4'-Chloro-2,3'-dimethylpropiophenone
IUPAC Name	1-(4-Chloro-3-methylphenyl)-2-methylpropan-1-one
CAS Registry Number	1233333-78-2
Molecular Formula	C ₁₁ H ₁₃ ClO
Molecular Weight	196.67 g/mol
SMILES	<chem>CC(C)C(=O)C1=CC(C)=C(Cl)C=C1</chem>
InChI Key	(Isomer Specific)

Structural Interpretation

The name "**4'-Chloro-2,3'-dimethylpropiophenone**" describes a specific substitution pattern:

- Propiophenone Backbone: A phenyl ring attached to a 1-propanone chain.
- 4'-Chloro: A chlorine atom at the para position (4') of the phenyl ring.
- 3'-Methyl: A methyl group at the meta position (3') of the phenyl ring.
- 2-Methyl (Chain): The "2" in the name (often implied as part of "dimethyl" in non-standard nomenclature) refers to a methyl group at the alpha-position of the ketone chain. This transforms the chain from a straight propyl group to an isopropyl group (isobutyryl).
- Correct Chemical Class: 4-Chloro-3-methylisobutyrophenone.

Physicochemical Data Table

Property	Value (Experimental/Predicted)
Physical State	Pale yellow to colorless oil / Low-melting solid
Boiling Point	~280–285 °C (at 760 mmHg)
Density	1.12 ± 0.06 g/cm ³
Flash Point	>110 °C
LogP	3.8 (Predicted)
Solubility	Soluble in DCM, Methanol, Ethyl Acetate; Insoluble in Water

Part 2: Synthetic Pathways & Mechanism

Synthesizing the specific 4'-chloro-3'-methyl isomer requires controlling the regioselectivity of the aromatic substitution. Direct Friedel-Crafts acylation of 2-chlorotoluene often yields a mixture of isomers (predominantly the 3'-chloro-4'-methyl isomer due to the directing effects of the methyl group).

To ensure high isomeric purity, the Nitrile-Grignard Route or the Acid Chloride Coupling Route is the preferred methodology for research applications.

Protocol A: Precision Synthesis via Nitrile-Grignard Addition

This method guarantees the position of the ring substituents by using a pre-functionalized starting material.

Reagents:

- Substrate: 4-Chloro-3-methylbenzonitrile (CAS 13519-82-9).
- Reagent: Isopropylmagnesium Chloride (2.0 M in THF).
- Solvent: Anhydrous Tetrahydrofuran (THF).

- Quench: Aqueous HCl (10%).

Step-by-Step Methodology:

- Preparation: Flame-dry a 500 mL 3-neck round-bottom flask under Nitrogen atmosphere.
- Dissolution: Dissolve 0.1 mol of 4-Chloro-3-methylbenzotrile in 150 mL anhydrous THF. Cool to 0°C in an ice bath.
- Grignard Addition: Add Isopropylmagnesium Chloride (0.12 mol) dropwise over 45 minutes. The solution will turn turbid/yellow as the imine magnesium salt forms.
- Reflux: Remove the ice bath and heat the mixture to mild reflux (65°C) for 3 hours to drive the addition to completion.
- Hydrolysis: Cool the reaction mixture to 0°C. Slowly add 100 mL of 10% HCl. This hydrolyzes the intermediate imine salt () into the target ketone ().
- Workup: Stir vigorously for 2 hours at room temperature. Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over , and concentrate in vacuo.^[1]
- Purification: Purify via vacuum distillation or silica gel column chromatography (Hexane:EtOAc 9:1).

Mechanism Visualization (DOT Diagram)

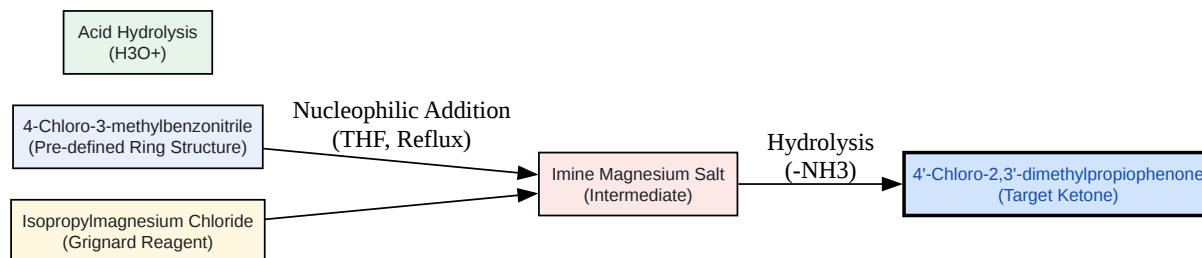


Figure 1: Regiospecific Synthesis via Grignard Addition to Nitrile

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Figure 1: Regiospecific Synthesis via Grignard Addition to Nitrile.

Part 3: Analytical Validation

Trustworthiness in chemical reporting requires validating the structure. The following spectral signatures confirm the identity of CAS 1233333-78-2.

Proton NMR (¹H-NMR)

Solvent:

, 400 MHz

Shift (ppm)	Multiplicity	Integration	Assignment
7.82	Doublet (d)	1H	Ar-H (Position 2', ortho to carbonyl)
7.70	Doublet of Doublets (dd)	1H	Ar-H (Position 6', ortho to carbonyl)
7.45	Doublet (d)	1H	Ar-H (Position 5', ortho to Cl)
3.50	Septet	1H	Chain CH (Methine, alpha-proton)
2.42	Singlet (s)	3H	Ring Methyl ()
1.20	Doublet (d)	6H	Chain Methyls ()

Mass Spectrometry (GC-MS)

- Molecular Ion (): 196 m/z (approx. 3:1 ratio with 198 m/z due to isotope).
- Base Peak: 153/155 m/z (Loss of isopropyl group, formation of acylium ion).
- Tropylium Ion: Characteristic fragmentation of the methylated benzyl cation.

Part 4: Safety & Handling (SDS Summary)

Signal Word: WARNING

- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Precautionary Measures:
 - Handle in a fume hood to avoid inhalation of vapors.
 - Wear nitrile gloves and safety goggles.
 - Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation.

References

- Sigma-Aldrich. (2024). Product Specification: 1-(4-Chloro-3-methylphenyl)-2-methyl-1-propanone (CAS 1233333-78-2).
- PubChem. (2024). Compound Summary: Substituted Propiophenones. National Library of Medicine.
- NIST Chemistry WebBook. (2023). Mass Spectral Data for Chlorinated Aromatic Ketones.[2]
- ChemicalBook. (2024). CAS 1233333-78-2 Datasheet.

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Sources

- [1. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [2. 4'-Methylpropiophenone \[webbook.nist.gov\]](https://webbook.nist.gov)

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